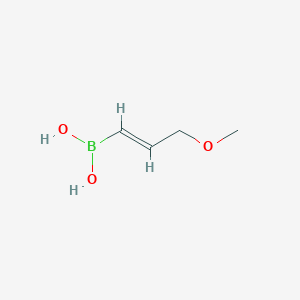

3-METHOXY-1-PROPENYLBORONIC ACID

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methoxy-1-propenylboronic acid is a boronic acid derivative with the molecular formula C4H9BO3. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

準備方法

Synthetic Routes and Reaction Conditions

3-Methoxy-1-propenylboronic acid can be synthesized through various methods. One common approach involves the hydroboration of 3-methoxy-1-propyne followed by oxidation. The reaction typically uses borane (BH3) or diborane (B2H6) as the boron source and proceeds under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydroboration processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

化学反応の分析

Types of Reactions

3-Methoxy-1-propenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: Converts the boronic acid to the corresponding alcohol.

Reduction: Reduces the boronic acid to the corresponding alkane.

Substitution: Involves the replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions

Oxidation: Typically uses hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under mild conditions.

Reduction: Often employs lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Utilizes various nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Produces 3-methoxy-1-propanol.

Reduction: Yields 3-methoxypropane.

Substitution: Forms a variety of substituted derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

3-Methoxy-1-propenylboronic acid is primarily recognized for its role in organic synthesis. Its applications include:

- Suzuki-Miyaura Coupling : This reaction is crucial for forming carbon-carbon bonds in the synthesis of various organic compounds and intermediates. The compound acts as a coupling partner, allowing for the creation of complex molecular architectures .

- Synthesis of Functional Polymers : It has been employed in developing functional polymers with potential applications in organic electronics and drug delivery systems .

Medicinal Chemistry

The compound exhibits potential biological activities that make it valuable in medicinal chemistry:

- Enzyme Inhibition : Boronic acids are known for their ability to inhibit certain enzymes, particularly serine proteases and kinases. The unique structure of this compound may offer opportunities for further exploration in drug design .

- Antitumor Activity : Studies have evaluated the antitumor activity of derivatives synthesized using this compound. For instance, compounds derived from it showed significant inhibitory effects on various cancer cell lines, with IC50 values indicating their potency against human breast adenocarcinoma and other tumor types .

Biological Evaluations

A study focused on evaluating the antitumor activity of compounds synthesized from this compound demonstrated promising results. The half-maximal inhibitory concentration (IC50) values were calculated for several cancer cell lines, including:

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 15.4 |

| HL-60 | 22.2 |

| U87-MG | 18.7 |

| HT-1080 | 25.0 |

| HT-29 | 30.5 |

These findings suggest that derivatives of this compound could serve as potential therapeutic agents against various cancers .

Mechanistic Studies

Research has also investigated the interaction mechanisms involving this compound with biological targets. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and neutron scattering have been employed to understand its binding affinities with specific biomolecules, which is crucial for elucidating its pharmacokinetics and dynamics .

作用機序

The mechanism by which 3-methoxy-1-propenylboronic acid exerts its effects involves the formation of boron-oxygen bonds. These bonds facilitate the transfer of functional groups and the formation of new carbon-carbon bonds. The compound’s reactivity is primarily due to the presence of the boronic acid group, which can undergo various transformations under suitable conditions .

類似化合物との比較

Similar Compounds

3-Methoxy-1-propynylboronic acid: Similar in structure but contains a triple bond instead of a double bond.

3-Methoxy-1-propenylboronic acid pinacol ester: A protected form of the boronic acid, often used in more stable reactions.

Uniqueness

This compound is unique due to its specific reactivity and versatility in forming carbon-carbon bonds. Its ability to undergo a wide range of chemical reactions makes it a valuable tool in organic synthesis and various industrial applications .

生物活性

3-Methoxy-1-propenylboronic acid (MPBA) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and as a biochemical tool in drug development. This article reviews the biological activity of MPBA, focusing on its antitumor properties, mechanism of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₉BO₃ and features a boron atom that plays a crucial role in its biological interactions. The presence of the methoxy group enhances its solubility and reactivity, making it suitable for various chemical reactions, including Suzuki coupling.

Antitumor Activity

Recent studies have demonstrated that MPBA exhibits significant antitumor activity against various human cancer cell lines. The evaluation of its cytotoxic effects was performed using the MTT assay, which measures cell viability after treatment with different concentrations of MPBA.

Case Study: Cytotoxicity Evaluation

In a study assessing the antitumor properties of MPBA, several human cancer cell lines were tested, including:

- MDA-MB-231 (breast adenocarcinoma)

- HL-60 (promyelocytic leukemia)

- U87-MG (glioblastoma)

- HT-1080 (fibrosarcoma)

- HT-29 (colorectal adenocarcinoma)

The half-maximal inhibitory concentration (IC50) values were determined to quantify the cytotoxic effects:

| Compound | MDA-MB-231 (IC50 µM) | HL-60 (IC50 µM) | U87-MG (IC50 µM) | HT-1080 (IC50 µM) | HT-29 (IC50 µM) |

|---|---|---|---|---|---|

| Toluquinol | 2.3 ± 0.8 | 1.7 ± 0.5 | 5.6 ± 1.5 | 1.4 ± 0.6 | 4.1 ± 0.4 |

| MPBA | 14.5 ± 1.8 | 13.9 ± 1.1 | >100 | >100 | >100 |

The results indicated that while MPBA showed some activity, it was significantly less potent than toluquinol against these cancer cell lines, suggesting that further structural modifications might enhance its efficacy .

The mechanism by which MPBA exerts its biological effects appears to involve the inhibition of specific proteases and enzymes critical for cancer cell proliferation and survival. Boronic acids are known to interact with serine residues in enzyme active sites, leading to inhibition of proteasomal activity, which is essential for regulating protein degradation within cells .

Proteasome Inhibition

MPBA's structural characteristics allow it to act similarly to other boronic acid derivatives like bortezomib, which is an FDA-approved proteasome inhibitor used in multiple myeloma treatment . The ability of MPBA to inhibit proteasomes suggests potential applications in cancer therapy, particularly for tumors that are resistant to conventional treatments.

Applications in Drug Development

The unique properties of MPBA make it a valuable candidate for further research in drug development:

- Bioconjugation : MPBA can be utilized as a linker in bioconjugation techniques to attach therapeutic agents to biomolecules or polymers, enhancing their delivery and efficacy .

- Targeted Therapy : Its ability to selectively inhibit tumor growth positions it as a candidate for targeted therapies aimed at specific cancer types.

特性

IUPAC Name |

[(E)-3-methoxyprop-1-enyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO3/c1-8-4-2-3-5(6)7/h2-3,6-7H,4H2,1H3/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPMDPYJIRRSHW-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCOC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/COC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。